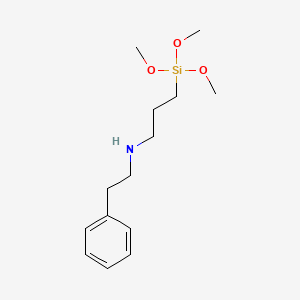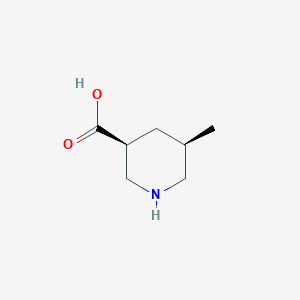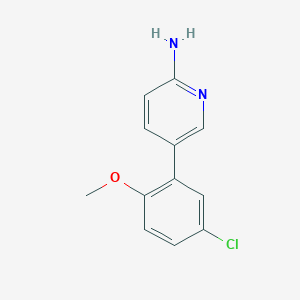
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane (NPEAPTMS) is a silane compound that has been extensively studied due to its wide range of applications in the fields of organic synthesis, materials science, and nanotechnology. It is a colorless, volatile liquid with a molecular weight of 204.35 g/mol and a boiling point of 121°C. NPEAPTMS is an organosilicon compound, meaning it contains both silicon and carbon atoms. It is also a zwitterionic compound, meaning it has both positive and negative charges on the same molecule.
科学的研究の応用
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has been used in a variety of scientific research applications, including the synthesis of polymeric materials, the formation of nanostructures, and the study of enzyme-catalyzed reactions. It has been used as a catalyst in the synthesis of polymeric materials, such as polyurethanes, polyamides, and polycarbonates. It has also been used to form nanostructures, such as nanotubes and nanowires. Furthermore, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has been used to study enzyme-catalyzed reactions, such as the enzymatic oxidation of alcohols.
作用機序
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in chemical reactions, as it can activate the reactant molecules and facilitate their reaction. Furthermore, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% can form hydrogen bonds with other molecules, allowing it to bind to them and increase their reactivity.
Biochemical and Physiological Effects
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has not been tested for its biochemical and physiological effects, so its effects on the human body are unknown. However, it is believed to be non-toxic, as it is a low molecular weight compound and is not expected to accumulate in the body.
実験室実験の利点と制限
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% has several advantages for use in lab experiments. It is non-toxic and non-volatile, making it safe to use in the lab. It is also a relatively stable compound, meaning it is unlikely to decompose or react with other compounds during experiments. Furthermore, it is a relatively inexpensive compound, making it a cost-effective choice for lab experiments.
However, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% also has some limitations for use in lab experiments. It is a highly reactive compound, meaning it can react with other compounds and cause unwanted side reactions. Furthermore, it is a volatile liquid, so it must be stored at low temperatures to prevent it from evaporating.
将来の方向性
There are several potential future directions for research involving N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%. One potential direction is the development of novel polymeric materials using N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% as a catalyst. Another potential direction is the study of its effects on enzyme-catalyzed reactions, such as the oxidation of alcohols. Additionally, N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% could be used to study the formation of nanostructures, such as nanotubes and nanowires. Finally, further research could be conducted to determine its biochemical and physiological effects on the human body.
合成法
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97% can be synthesized by a three-step reaction starting from 2-phenylethanol. First, the alcohol is converted to the corresponding bromide using N-bromosuccinimide (NBS). Next, the bromide is treated with methylamine to form the amine. Finally, the amine is reacted with trimethoxysilane to yield N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane, 97%.
特性
IUPAC Name |
N-(2-phenylethyl)-3-trimethoxysilylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3Si/c1-16-19(17-2,18-3)13-7-11-15-12-10-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPGUKYSLUNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCC1=CC=CC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-3-aminopropyltrimethoxysilane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)





